2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole
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Overview
Description
2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with naphthaldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzimidazoles.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s photochromic properties are attributed to the reversible structural changes in response to light, which involve the naphthalene and benzimidazole moieties .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1H-benzimidazole: Lacks the naphthalene moiety, resulting in different chemical and physical properties.
1-(naphthalen-1-ylmethyl)-1H-benzimidazole: Lacks the methoxyphenyl group, affecting its reactivity and applications.
Uniqueness
The presence of both methoxyphenyl and naphthalene groups enhances its versatility and effectiveness in scientific research .
Properties
Molecular Formula |
C25H20N2O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2O/c1-28-21-15-13-19(14-16-21)25-26-23-11-4-5-12-24(23)27(25)17-20-9-6-8-18-7-2-3-10-22(18)20/h2-16H,17H2,1H3 |
InChI Key |
HAYXKMPNFDMDCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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